molecular formula C21H18N4O3S B2495609 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 955789-56-7

2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2495609
CAS No.: 955789-56-7
M. Wt: 406.46
InChI Key: FVIYTDNUBYMFLW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds similar to the mentioned chemical, particularly those incorporating thiophene and pyrimidine moieties, have been evaluated for their antimicrobial activities. Studies have found that derivatives of these compounds exhibit mild antimicrobial activities. For instance, Gomha et al. (2018) explored the structural elucidation and antimicrobial evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating some antimicrobial efficacy (Gomha et al., 2018).

Antitumor Activities

Several studies have synthesized and evaluated compounds with structures similar to the one for antitumor activities. For instance, Xiong Jing (2011) synthesized derivatives that showed selective anti-tumor activities in vitro. Similarly, Gangjee et al. (2004) synthesized compounds as potential thymidylate synthase inhibitors and antitumor agents (Xiong Jing, 2011); (Gangjee et al., 2004).

HIV-1 Protease Inhibition

Compounds with pyrimidine bases have been explored as potent inhibitors of HIV-1 protease. Zhu et al. (2019) highlighted the significant enzyme inhibitory and antiviral activity of these compounds, especially against drug-resistant HIV-1 variants (Zhu et al., 2019).

Antioxidant Activity

The incorporation of pyrimidine and related moieties in compounds has been studied for potential antioxidant activities. El‐Mekabaty (2015) found that certain derivatives exhibited antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Anti-inflammatory and Analgesic Activities

Sondhi et al. (2009) synthesized pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities, finding that some compounds exhibited significant efficacy (Sondhi et al., 2009).

Properties

IUPAC Name

2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-14-5-2-6-15(11-14)23-18(26)13-24-17-8-3-9-22-19(17)20(27)25(21(24)28)12-16-7-4-10-29-16/h2-11H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYTDNUBYMFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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